molecular formula C14H23NO3S B2399286 4-butoxy-N,N-diethylbenzenesulfonamide CAS No. 332410-14-7

4-butoxy-N,N-diethylbenzenesulfonamide

Cat. No.: B2399286
CAS No.: 332410-14-7
M. Wt: 285.4
InChI Key: WXMRPJQFCOZHDS-UHFFFAOYSA-N
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Description

4-butoxy-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C14H23NO3S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butoxy-N,N-diethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-n-butylbenzene sulfonamide
  • 4-tert-butyl-N,N-diethylbenzenesulfonamide
  • N-butyl-benzenesulfonamide

Comparison

4-butoxy-N,N-diethylbenzenesulfonamide is unique due to its butoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other sulfonamides may not be as effective .

Properties

IUPAC Name

4-butoxy-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-4-7-12-18-13-8-10-14(11-9-13)19(16,17)15(5-2)6-3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMRPJQFCOZHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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